molecular formula C48H32 B12602758 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene CAS No. 873224-55-6

9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene

Katalognummer: B12602758
CAS-Nummer: 873224-55-6
Molekulargewicht: 608.8 g/mol
InChI-Schlüssel: BDBUZEZAMVFTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its efficient blue fluorescent properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acids and halides are used under palladium-catalyzed conditions to form the desired biphenyl structures. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated compounds.

    Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene involves its interaction with specific molecular targets and pathways. In OLEDs, the compound functions by emitting blue light when an electric current passes through it. This is achieved through the excitation and subsequent relaxation of electrons within the molecule, leading to the emission of photons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Diphenylanthracene: Another compound used in OLEDs but with different emission properties.

    Anthracene: A simpler aromatic compound with applications in organic electronics.

    Naphthalene Derivatives: Various derivatives with different functional groups and properties.

Uniqueness

9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is unique due to its specific structural arrangement, which imparts efficient blue fluorescent properties. This makes it particularly valuable in the development of high-performance OLEDs .

Eigenschaften

CAS-Nummer

873224-55-6

Molekularformel

C48H32

Molekulargewicht

608.8 g/mol

IUPAC-Name

9-[6-(3,5-diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene

InChI

InChI=1S/C48H32/c1-4-14-33(15-5-1)40-30-41(34-16-6-2-7-17-34)32-42(31-40)38-25-24-37-29-39(27-26-36(37)28-38)48-45-22-12-10-20-43(45)47(35-18-8-3-9-19-35)44-21-11-13-23-46(44)48/h1-32H

InChI-Schlüssel

BDBUZEZAMVFTOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8)C9=CC=CC=C9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.